Ethyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
Ethyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring structure. Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals. This compound, with its unique structure, holds potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C14H17N3O3S2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl 2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H17N3O3S2/c1-5-20-13(19)9-6-21-14(16-9)17-12(18)10-11(7(2)3)22-8(4)15-10/h6-7H,5H2,1-4H3,(H,16,17,18) |
InChI Key |
DWVPIPBPPXWIBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiazole Precursors
The foundational step in synthesizing ethyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves constructing its dual thiazole rings via cyclocondensation. Thiazole formation typically employs the Hantzsch thiazole synthesis, where α-haloketones react with thioamides or thioureas. For the 2-methyl-5-(propan-2-yl)thiazole subunit, 3-methyl-2-butanone is halogenated to form α-bromoketone, which subsequently reacts with thiourea in ethanol under reflux (78°C, 12 h) to yield the thiazole core .
The second thiazole ring, containing the ethyl carboxylate group, is synthesized from ethyl 2-aminothiazole-4-carboxylate. This intermediate is prepared by condensing ethyl chlorooxaloacetate with thiourea in dimethylformamide (DMF) at 60°C for 6 h, achieving yields of 82–89% . Cyclocondensation conditions must be meticulously controlled to prevent racemization at chiral centers, particularly when amino acid derivatives are involved .
Table 1: Cyclocondensation Parameters for Thiazole Subunits
| Parameter | 2-Methyl-5-(Propan-2-yl)thiazole | Ethyl 2-Aminothiazole-4-Carboxylate |
|---|---|---|
| Reactant Ratio | 1:1.2 (α-bromoketone:thiourea) | 1:1 (ethyl chlorooxaloacetate:thiourea) |
| Solvent | Ethanol | DMF |
| Temperature | 78°C | 60°C |
| Reaction Time | 12 h | 6 h |
| Yield | 75–81% | 82–89% |
| Purity (HPLC) | ≥95% | ≥97% |
Acylative Coupling of Thiazole Moieties
Coupling the two thiazole subunits requires activating the carbonyl group of 2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid. In a representative procedure, the carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 1 h, forming the acyl chloride intermediate . This intermediate is then reacted with ethyl 2-aminothiazole-4-carboxylate in the presence of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at room temperature for 24 h .
Alternative coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) have been explored but result in lower yields (68–74%) compared to HATU-mediated reactions (88–92%) . Solvent choice significantly impacts reaction efficiency; polar aprotic solvents like THF or acetonitrile favor higher conversion rates over DCM or ethyl acetate.
Table 2: Comparison of Coupling Agents and Solvents
| Coupling Agent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| HATU/DIPEA | THF | 25°C | 88–92% | ≥98% |
| DCC/HOBt | DCM | 25°C | 68–74% | 95–97% |
| HATU/DIPEA | Acetonitrile | 25°C | 85–90% | ≥97% |
Esterification and Protecting Group Strategies
Ethyl esterification is critical for stabilizing the carboxylate group during synthesis. In one protocol, the free carboxylic acid of 2-aminothiazole-4-carboxylic acid is esterified using ethanol and sulfuric acid (H₂SO₄) as a catalyst under reflux (80°C, 8 h). This method achieves 90–94% yield but requires careful pH adjustment during workup to prevent hydrolysis.
Protecting group chemistry is employed to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is introduced to the amino moiety of ethyl 2-aminothiazole-4-carboxylate using di-tert-butyl dicarbonate (Boc₂O) in THF with 4-dimethylaminopyridine (DMAP) as a catalyst . Subsequent Boc deprotection is performed with trifluoroacetic acid (TFA) in DCM (0°C to 25°C, 2 h), yielding the free amine for acylative coupling .
Table 3: Esterification and Protection-Deprotection Outcomes
Catalytic Functionalization and Optimization
Palladium-catalyzed cross-coupling has been investigated for introducing the propan-2-yl group at the 5-position of the thiazole ring. Using Suzuki-Miyaura conditions, 5-bromo-2-methylthiazole-4-carboxylate reacts with isopropylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate (K₂CO₃) in dioxane/water (4:1) at 100°C for 12 h. This method achieves 78–83% yield but requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Microwave-assisted synthesis reduces reaction times significantly. For example, cyclocondensation under microwave irradiation (150°C, 30 min) improves yields to 85–88% compared to conventional heating (75–81%) .
Industrial-Scale Production Considerations
Scaling up the synthesis necessitates addressing solvent recovery, catalyst recycling, and waste management. Continuous flow chemistry has been proposed for the acylative coupling step, reducing reaction time from 24 h to 2 h and enhancing throughput. Environmental impact assessments favor ethanol over DMF or THF due to lower toxicity and easier recycling .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives. These products can be further utilized in the synthesis of more complex molecules or for specific applications in research and industry.
Scientific Research Applications
Ethyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring structure allows the compound to bind to active sites, inhibiting or modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate: Another complex organic compound with a different ring structure.
1-Propanol, 2-amino-2-methyl-: A simpler compound with a different functional group arrangement.
Uniqueness
Ethyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to its dual thiazole ring structure and the presence of both carbonyl and amino groups. This combination of features provides the compound with distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Biological Activity
Ethyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound with notable biological activity, primarily attributed to its thiazole moieties. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring.
- Introduction of the ethyl ester group and carbonyl amino group.
Common reagents include thionyl chloride and ethyl chloroformate. The compound has a molecular formula of and a molecular weight of approximately 339.4 g/mol .
2. Biological Mechanisms
The biological activity of this compound is largely influenced by its structural features, particularly the thiazole rings. Thiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The thiazole structure facilitates binding to active sites, which can inhibit or modulate target activity, impacting various biochemical pathways .
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. This compound may inhibit cancer cell proliferation through various mechanisms:
| Compound | IC50 (µg/mL) | Cancer Type |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat Cells |
| Compound B | 1.98 ± 1.22 | A-431 Cells |
| Ethyl Thiazole | TBD | Various |
The presence of electron-donating groups on the thiazole ring enhances cytotoxic activity .
Antimicrobial Activity
Thiazoles are recognized for their antimicrobial properties. Ethyl 2-{(2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has shown potential against various microbial strains due to its ability to disrupt microbial cell functions .
4. Case Studies and Research Findings
Several studies have highlighted the efficacy of thiazole derivatives in cancer treatment:
- In vitro Studies : A study demonstrated that a related thiazole compound inhibited HSET (KIFC1), leading to multipolar spindle formation in centrosome-amplified cancer cells .
- Structure Activity Relationship (SAR) : Analysis revealed that modifications on the thiazole ring significantly affect biological activity, with certain substitutions leading to enhanced anticancer effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with Hantzsch thiazole ring formation using thiourea and α-halo ketones, followed by coupling reactions (e.g., carbodiimide-mediated amide bond formation). Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .
- Catalysts : DMAP or HOBt improves amide bond yields .
- Temperature : Reflux conditions (70–90°C) are critical for cyclization steps .
- Table 1 : Synthetic Approaches for Thiazole Derivatives
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hantzsch Synthesis | Thiourea, α-halo ketones | 60–75 | |
| Carbodiimide Coupling | DCC, DMAP, dichloromethane | 70–85 |
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, the thiazole ring protons resonate at δ 7.2–8.1 ppm .
- IR Spectroscopy : Amide carbonyl stretches (~1650–1700 cm) validate the urea linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) within 5 ppm error .
Q. What primary biological assays are used to evaluate this compound’s bioactivity?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition Assays : Fluorescence-based assays for kinases or proteases (IC determination) .
- Antimicrobial Testing : Broth microdilution (MIC values against Gram-positive/negative strains) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structural optimization improve this compound’s target selectivity and pharmacokinetic properties?
- Methodological Answer :
- Substituent Modification : Introducing electron-withdrawing groups (e.g., -CF) enhances metabolic stability .
- Prodrug Design : Ester hydrolysis (e.g., ethyl to carboxylic acid) improves bioavailability .
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) guide rational design by predicting binding affinities to targets like DNA topoisomerases .
Q. How do researchers resolve contradictions in reported biological activities of thiazole derivatives?
- Methodological Answer :
- Standardized Assays : Reproduce studies using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Purity Validation : HPLC (≥95% purity) and crystallographic validation (SHELXL refinement) eliminate batch variability .
- Meta-Analysis : Cross-reference SAR trends across structurally analogous compounds (e.g., trifluoromethyl substitution correlates with enhanced activity ).
Q. What computational and crystallographic methods validate this compound’s 3D structure and intermolecular interactions?
- Methodological Answer :
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond angles and hydrogen-bonding networks (R-factor < 0.05) .
- DFT Calculations : Gaussian 16 optimizes geometry and predicts electrostatic potential surfaces for interaction mapping .
- Hirshfeld Surface Analysis : CrystalExplorer quantifies intermolecular contacts (e.g., π-π stacking in co-crystals) .
Data Contradiction Analysis
Q. Why might antimicrobial activity vary across studies for structurally similar thiazole derivatives?
- Methodological Answer :
- Assay Variability : Differences in inoculum size (e.g., 1×10 vs. 5×10 CFU/mL) alter MIC results .
- Resistance Mechanisms : Efflux pump expression in clinical isolates reduces efficacy .
- Structural Isomerism : Undetected regioisomers (e.g., 4- vs. 5-substituted thiazoles) may skew bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
